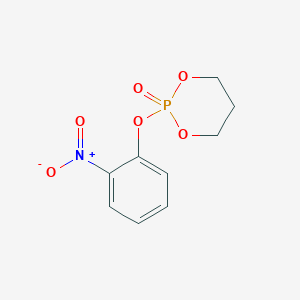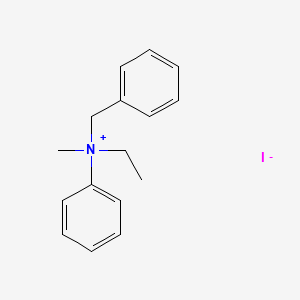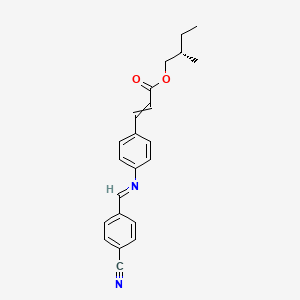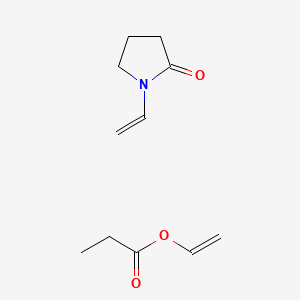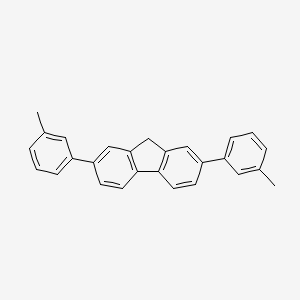
2,7-Bis(3-methylphenyl)-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis(3-methylphenyl)-9H-fluorene is an organic compound that belongs to the fluorene family. This compound is characterized by its unique structure, which includes two 3-methylphenyl groups attached to the 2 and 7 positions of the fluorene core. The presence of these methylphenyl groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(3-methylphenyl)-9H-fluorene typically involves the following steps:
Starting Materials: The synthesis begins with fluorene and 3-methylbenzene (m-xylene) as the primary starting materials.
Friedel-Crafts Alkylation: The key step in the synthesis is the Friedel-Crafts alkylation reaction. In this reaction, fluorene undergoes alkylation with 3-methylbenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated purification systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis(3-methylphenyl)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings. Halogenation, nitration, and sulfonation are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Introduction of halogen, nitro, or sulfonyl groups.
Scientific Research Applications
2,7-Bis(3-methylphenyl)-9H-fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its luminescent properties.
Mechanism of Action
The mechanism of action of 2,7-Bis(3-methylphenyl)-9H-fluorene depends on its specific application:
In Chemistry: The compound acts as a versatile intermediate, participating in various chemical reactions to form more complex structures.
In Biology and Medicine: It may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,7-Bis(3-methylphenyl)-4,9-di(3-toluidino)benzo[LMN][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone: This compound shares a similar fluorene core but has additional functional groups that impart different properties.
2,7-Bis(diphenylphosphine oxide)-9-(9-phenylcarbazol-3-yl)-9-phenylfluorene: Another fluorene derivative with distinct functional groups used in OLEDs.
Uniqueness
2,7-Bis(3-methylphenyl)-9H-fluorene is unique due to the presence of two 3-methylphenyl groups, which influence its chemical reactivity and physical properties. This structural feature distinguishes it from other fluorene derivatives and contributes to its specific applications in research and industry.
Properties
CAS No. |
31158-40-4 |
|---|---|
Molecular Formula |
C27H22 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
2,7-bis(3-methylphenyl)-9H-fluorene |
InChI |
InChI=1S/C27H22/c1-18-5-3-7-20(13-18)22-9-11-26-24(15-22)17-25-16-23(10-12-27(25)26)21-8-4-6-19(2)14-21/h3-16H,17H2,1-2H3 |
InChI Key |
WIHUOLBOVBOANV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)C5=CC=CC(=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


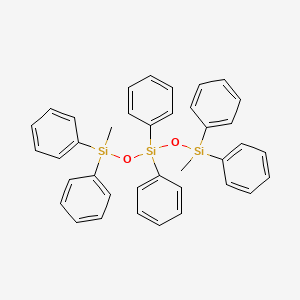
![2-[(3,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14695540.png)

![4-[Bis(sulfanyl)methylidene]-2,3-dihydroxycyclohexa-2,5-dien-1-one](/img/structure/B14695565.png)
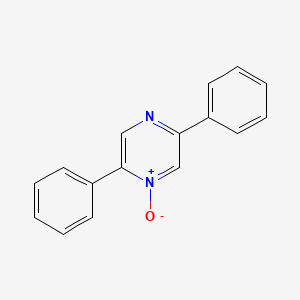
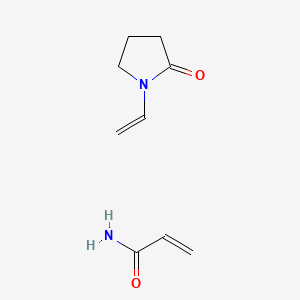
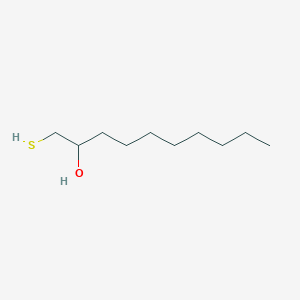
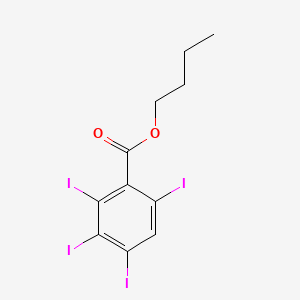
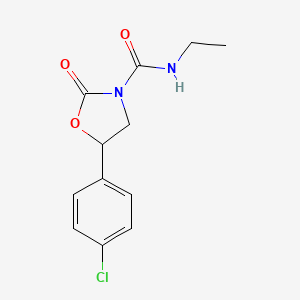
![3-[4-(3-Oxo-1,3-diphenylpropyl)piperazin-1-yl]-1,3-diphenylpropan-1-one](/img/structure/B14695586.png)
